molecular formula C16H16IN3O4 B14760046 Pomalidomide-C3-I

Pomalidomide-C3-I

Katalognummer: B14760046
Molekulargewicht: 441.22 g/mol
InChI-Schlüssel: QGIVOQPVTLJXRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pomalidomide-C3-I is a chemically modified derivative of the immunomodulatory drug pomalidomide. Its molecular formula is C₁₆H₁₆IN₃O₄, with a molecular weight of 441.23 and a CAS number of 2570254-31-6 . The compound integrates a C3 alkyl chain and an iodine atom into the pomalidomide backbone, enhancing its utility in targeted therapy and molecular imaging. The iodine moiety facilitates radioactive labeling (e.g., for SPECT/CT imaging) or serves as a functional handle for bioconjugation . Unlike the parent drug pomalidomide (C₁₃H₁₁N₃O₄, M.W. 273.25), which is clinically used for multiple myeloma, Pomalidomide-C3-I is strictly for research purposes, emphasizing applications in drug delivery optimization, pharmacokinetic tracking, and immuno-oncology studies .

Eigenschaften

Molekularformel

C16H16IN3O4

Molekulargewicht

441.22 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-iodopropylamino)isoindole-1,3-dione

InChI

InChI=1S/C16H16IN3O4/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22/h1,3-4,11,18H,2,5-8H2,(H,19,21,22)

InChI-Schlüssel

QGIVOQPVTLJXRH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCI

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide and its derivatives, including Pomalidomide-C3-I, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to yield pomalidomide. The synthesis can be optimized to improve yield and purity, making it feasible for large-scale production .

Industrial Production Methods

Industrial production of pomalidomide and its derivatives often employs continuous flow synthesis techniques. This method allows for the reliable and robust production of the compound, meeting the high demand for clinical and research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Pomalidomide-C3-I undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of pomalidomide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of Pomalidomide-C3-I with structurally and functionally related derivatives (Table 1).

Table 1: Comparison of Pomalidomide-C3-I with Analogous Compounds

Compound Name Molecular Formula M.W. Functional Group/Modification Key Applications CAS Number Reference
Pomalidomide-C3-I C₁₆H₁₆IN₃O₄ 441.23 Iodine (C3 linker) Radioimaging, targeted therapy 2570254-31-6
Pomalidomide-C3-COOH C₁₇H₁₇N₃O₆ 359.33 Carboxylic acid (C3 linker) Bioconjugation, prodrug development 2225940-47-4
Pomalidomide-CO-C3-Cl C₁₇H₁₆ClN₃O₅ 377.78 Chlorine (carbonyl-C3 linker) Proteolysis-targeting chimeras (PROTACs) 2392004-41-8
Pomalidomide-amido-C3-COOH C₁₇H₁₇N₃O₆ 359.33 Amide-C3-carboxylic acid Linker flexibility for drug design 2162120-77-4
Pomalidomide (Parent) C₁₃H₁₁N₃O₄ 273.25 None (base structure) Clinical myeloma treatment 19171-19-8

Key Differentiators :

Functional Groups :

  • The iodine in Pomalidomide-C3-I enables radiopharmaceutical applications, unlike the carboxylate (Pomalidomide-C3-COOH) or chlorine (Pomalidomide-CO-C3-Cl) derivatives, which are tailored for covalent conjugation or PROTAC development .
  • The C3 linker provides spatial flexibility, improving binding to cereblon (CRBN) in targeted protein degradation compared to shorter linkers (e.g., C1-C2) .

Pharmacokinetic Properties :

  • Solubility : Pomalidomide-C3-I exhibits lower aqueous solubility than Pomalidomide-C3-COOH due to iodine’s hydrophobicity, necessitating formulation with solubilizing agents (e.g., cyclodextrins) .
  • Stability : The iodine atom increases susceptibility to photodegradation, requiring storage at -20°C , whereas chlorine derivatives (e.g., Pomalidomide-CO-C3-Cl) are stable at refrigerated temperatures .

Research Applications :

  • Pomalidomide-C3-I is prioritized for imaging studies (e.g., tumor localization via iodine-124/131 isotopes) .
  • Carboxylic acid derivatives (e.g., Pomalidomide-C3-COOH) are used in antibody-drug conjugates (ADCs) due to their reactivity with amine groups .
  • Chlorinated analogs like Pomalidomide-CO-C3-Cl are critical in PROTACs for E3 ligase recruitment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.